2-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H25FN2OS and its molecular weight is 336.47. The purity is usually 95%.
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Scientific Research Applications
Drug Metabolism and Pharmacokinetics
Research on compounds with structural similarities, such as various benzamide derivatives, has provided significant insights into their metabolism and pharmacokinetics. For instance, the study of the metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients revealed the main metabolic pathways involving N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, alongside phase II glucuronidation and acetylation products (Gong et al., 2010). Such studies are crucial for understanding the metabolic fate of new compounds and for optimizing their therapeutic efficacy and safety profiles.
Imaging Agents for Medical Diagnostics
Fluorinated compounds have been extensively investigated for their utility as imaging agents, particularly in positron emission tomography (PET). The development of fluorine-18 labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors demonstrates the potential of fluorinated benzamide derivatives in medical diagnostics (Tu et al., 2007). These compounds have shown high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for non-invasive imaging of tumor biology.
Synthesis of Novel Therapeutic Agents
The synthesis of novel compounds with potential therapeutic applications is a significant area of research involving fluorinated benzamides. Studies on the synthesis and bioactivity of novel benzamides and their copper and cobalt complexes have explored their antimicrobial activities against a range of bacterial and fungal strains (Khatiwora et al., 2013). Such research highlights the potential of fluorinated benzamide derivatives in developing new antimicrobial agents.
Mechanism of Action
Target of Action
Similar compounds have been found to target the κ-opioid receptor (kor) . The KOR is a type of opioid receptor in the brain that plays a key role in the regulation of pain, mood, and consciousness.
Mode of Action
Based on its structural similarity to known kor antagonists , it can be hypothesized that this compound may also act as a KOR antagonist. Antagonists bind to receptors but do not activate them. This prevents the receptor’s natural ligand (in this case, κ-opioids) from binding to the receptor, thereby inhibiting the receptor’s function.
Biochemical Pathways
Kor antagonists generally inhibit the effects of κ-opioids, which can lead to changes in pain perception, mood, and consciousness .
Pharmacokinetics
It is noted that a similar compound has good in vitro admet and in vivo pharmacokinetic characteristics .
Result of Action
As a potential kor antagonist, it could potentially reduce pain and alter mood and consciousness by inhibiting the effects of κ-opioids .
Properties
IUPAC Name |
2-fluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2OS/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJORHSKCEYABFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.